molecular formula C9H10F3NO3S B1612511 1-Methyl-2-vinylpyridinium triflate CAS No. 339530-78-8

1-Methyl-2-vinylpyridinium triflate

Cat. No. B1612511
CAS RN: 339530-78-8
M. Wt: 269.24 g/mol
InChI Key: VJUSJWUMYXKNPL-UHFFFAOYSA-M
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Description

1-Methyl-2-vinylpyridinium triflate is a versatile chemical compound used in various scientific research. Its unique properties make it an ideal candidate for applications in catalysis, organic synthesis, and material science. It has an empirical formula of C9H10F3NO3S and a molecular weight of 269.24 .


Molecular Structure Analysis

The molecular structure of 1-Methyl-2-vinylpyridinium triflate can be represented by the SMILES string [O-]S(=O)(=O)C(F)(F)F.C[n+]1ccccc1C=C . This represents the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Physical And Chemical Properties Analysis

1-Methyl-2-vinylpyridinium triflate is a solid at room temperature . It has an empirical formula of C9H10F3NO3S and a molecular weight of 269.24 .

Scientific Research Applications

Pharmaceutical Testing

“1-Methyl-2-vinylpyridinium triflate” is used for pharmaceutical testing . It serves as a reference standard for accurate results, ensuring the reliability of the tests conducted.

Cellular Adaptation Research

The compound has been used in studies investigating cellular adaptation against oxidative stress . This research could lead to a better understanding of how cells respond to oxidative stress, which is implicated in various diseases.

Development of New Drugs

Given its unique properties and applications in pharmaceutical testing, “1-Methyl-2-vinylpyridinium triflate” could potentially be used in the development of new drugs . Further research is needed in this area to explore this potential application.

Safety and Hazards

1-Methyl-2-vinylpyridinium triflate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

This compound is a heterocyclic building block , which suggests it may interact with a variety of biological targets

Mode of Action

The mode of action of 1-Methyl-2-vinylpyridinium triflate is not explicitly documented in the available literature. As a heterocyclic compound, it may interact with its targets through a variety of mechanisms, potentially including binding to active sites, altering protein conformation, or participating in chemical reactions. More detailed studies are required to elucidate the exact mode of action .

Biochemical Pathways

Given its status as a heterocyclic building block, it may be involved in a wide range of biochemical processes

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetics .

Result of Action

As a heterocyclic building block, it may have diverse effects depending on the specific biological context .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its activity .

properties

IUPAC Name

2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUSJWUMYXKNPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584933
Record name 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-2-vinylpyridinium triflate

CAS RN

339530-78-8
Record name 2-Ethenyl-1-methylpyridin-1-ium trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 339530-78-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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